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Compound of Interest

2-Amino-4-chloro-6-
Compound Name:
phenylpyrimidine

Cat. No.: B1267624

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Amino-4-chloro-6-phenylpyrimidine (C10HsCINs). The information is intended
for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis,
and material science to facilitate the identification and characterization of this molecule.

While a complete set of experimentally-derived spectra for 2-Amino-4-chloro-6-
phenylpyrimidine is not readily available in public databases, this guide presents the known
mass spectrometry data and offers a detailed, predictive analysis of its Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectra. These predictions are based on the analysis of
structurally analogous compounds, providing a reliable reference for researchers.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-4-chloro-6-phenylpyrimidine has been reported, confirming
its molecular weight.

Table 1: Mass Spectrometry Data for 2-Amino-4-chloro-6-phenylpyrimidine
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Parameter Value Source
Molecular Formula C10HsCIN3 PubChem
Molecular Weight 205.64 g/mol PubChem
Mass Spectrum (GC-MS) Available PubChem[1]

The mass spectrum is characterized by a molecular ion peak corresponding to the molecular
weight of the compound. The isotopic pattern of the molecular ion peak will show the
characteristic M+ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the
presence of a single chlorine atom.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy

The following tables present the predicted *H and 13C NMR spectral data for 2-Amino-4-
chloro-6-phenylpyrimidine. These predictions are based on the known spectral data of the
closely related analog, 2-Amino-4-(4'-chloro)phenyl-6-phenylpyrimidine, and general principles
of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine
and phenyl rings.

Table 2: Predicted *H NMR Spectral Data for 2-Amino-4-chloro-6-phenylpyrimidine (in
DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.80 - 7.95 m 2H Phenyl H (ortho)
~7.40 - 7.55 m 3H Phenyl H (meta, para)
~7.10 S 1H Pyrimidine H-5
~6.80 br s 2H -NH:2

Table 3: Predicted 13C NMR Spectral Data for 2-Amino-4-chloro-6-phenylpyrimidine (in
DMSO-de)
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Chemical Shift (6, ppm) Assignment

~163.5 Pyrimidine C-2

~162.0 Pyrimidine C-4

~160.0 Pyrimidine C-6

~137.0 Phenyl C-1 (ipso)
~130.5 Phenyl C-4 (para)
~129.0 Phenyl C-2, C-6 (ortho)
~128.5 Phenyl C-3, C-5 (meta)
~105.0 Pyrimidine C-5

Predicted Infrared (IR) Spectroscopy

The predicted key infrared absorption bands for 2-Amino-4-chloro-6-phenylpyrimidine are
summarized below. These predictions are based on the characteristic vibrational frequencies of
the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for 2-Amino-4-chloro-6-phenylpyrimidine
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong and symmetric) of the amino
group
3100 - 3000 Medium-Weak C-H stretching (aromatic)
N-H bending (scissoring) of the
~1640 Strong ]
amino group
) C=C and C=N stretching of the
1600 - 1450 Medium-Strong . _
pyrimidine and phenyl rings
~1250 Medium C-N stretching
~1100 Medium-Strong C-Cl stretching
) C-H out-of-plane bending
800 - 600 Medium-Strong

(aromatic)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the
analysis of 2-Amino-4-chloro-6-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

¢ Weigh 5-10 mg of the purified solid sample of 2-Amino-4-chloro-6-phenylpyrimidine.
o Transfer the sample to a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, CDClI3).

o Cap the NMR tube and agitate until the sample is completely dissolved. Gentle warming or
sonication may be applied if necessary.

Instrument Parameters (*H NMR):
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Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
Spectral Width: 0-180 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-
to-noise ratio.

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample of 2-Amino-4-chloro-6-
phenylpyrimidine with approximately 100-200 mg of dry potassium bromide (KBr) powder
in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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o Transfer the mixture to a pellet press.

o Apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Spectral Range: 4000-400 cm™1,

» Resolution: 4 cm™.

e Number of Scans: 16-32.

o Background: A background spectrum of a pure KBr pellet or the empty sample compartment
should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (GC-MS):

e Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane,
ethyl acetate).

* Inject an appropriate volume (typically 1 pL) of the solution into the gas chromatograph.

Instrument Parameters (GC-MS):

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

Injection Mode: Split or splitless, depending on the sample concentration.

Oven Temperature Program: A temperature gradient suitable for the elution of the compound
(e.g., initial temperature of 100°C, ramped to 280°C).

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

lonization Mode: Electron lonization (El) at 70 eV.
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¢ Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Amino-4-chloro-6-phenylpyrimidine.
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Caption: Logical workflow for the spectroscopic analysis of 2-Amino-4-chloro-6-
phenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-chloro-6-
phenylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267624#spectroscopic-data-for-2-amino-4-chloro-6-
phenylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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